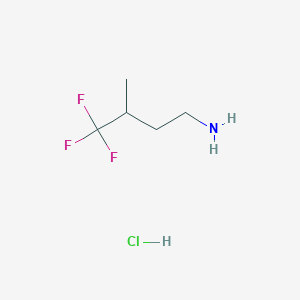

4,4,4-Trifluoro-3-methylbutan-1-amine hydrochloride

Description

Properties

CAS No. |

2329209-80-3 |

|---|---|

Molecular Formula |

C5H11ClF3N |

Molecular Weight |

177.59 g/mol |

IUPAC Name |

4,4,4-trifluoro-3-methylbutan-1-amine;hydrochloride |

InChI |

InChI=1S/C5H10F3N.ClH/c1-4(2-3-9)5(6,7)8;/h4H,2-3,9H2,1H3;1H |

InChI Key |

YNUQGRCGHMSSSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4,4,4-Trifluorobutanol Intermediates

A common precursor in the synthesis is 4,4,4-trifluorobutanol or its derivatives, which can be prepared by the reduction of 4,4,4-trifluoroacetic acid ethyl esters. One patented method involves:

- Step 1: Substitution reaction of diethyl malonate with 2,2,2-trifluoroethyl p-toluenesulfonate under basic catalysis to yield 2-(2,2,2-trifluoroethyl)-diethyl malonate.

- Step 2: Decarboxylation of the substituted malonate to form 4,4,4-trifluoroacetic acid ethyl ester.

- Step 3: Reduction of the ester to 4,4,4-trifluorobutanol using sodium borohydride or potassium borohydride in the presence of calcium chloride or lithium chloride as catalysts.

The molar ratio of catalyst to ester is approximately 1:1.1–1.3. Extraction solvents such as ethyl acetate or dichloromethane are used in purification steps, with drying and distillation to isolate the alcohol product.

The introduction of the amine group at the 3-position with a methyl substituent involves further functionalization of the trifluorobutanol intermediate or related esters/ketones. While direct literature on the exact amination step for 4,4,4-trifluoro-3-methylbutan-1-amine hydrochloride is limited, analogous methods include:

- Reductive amination of trifluoromethylated ketones or aldehydes using ammonia or amine sources under catalytic hydrogenation.

- Nucleophilic substitution on halogenated trifluoromethylated intermediates with ammonia or amines.

- Use of hydrazine derivatives followed by reduction to amines.

These methods are supported by general synthetic organic chemistry principles and are adapted to fluorinated substrates to maintain the trifluoromethyl integrity.

Formation of Hydrochloride Salt

The free amine is typically converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as methanol or ether. This step improves the compound’s stability, crystallinity, and ease of handling. For example, refluxing the amine with HCl in methanol followed by filtration and drying yields the hydrochloride salt in high purity.

- Data Table: Summary of Key Preparation Steps

- The use of sodium borohydride or potassium borohydride with calcium or lithium chloride catalysts provides a mild and efficient reduction route to trifluorobutanol intermediates, avoiding harsher reagents like lithium aluminum hydride which generate problematic byproducts.

- Extraction solvents such as ethyl acetate and dichloromethane are preferred for their efficiency in separating organic phases and ease of removal.

- The amination step requires careful control to prevent defluorination or side reactions, often necessitating mild conditions and selective catalysts.

- Conversion to the hydrochloride salt enhances compound stability and facilitates purification, a common practice in amine chemistry.

- Alternative synthetic routes reported in patents and literature involve Grignard reagents and carbon dioxide fixation, but these are less favored due to cost and handling difficulties.

The preparation of this compound is a multi-step process involving the synthesis of trifluorobutanol intermediates via substitution and reduction, followed by amination and salt formation. The most practical and efficient methods utilize substitution of diethyl malonate derivatives, catalytic reduction with borohydrides, and controlled amination reactions. The hydrochloride salt is obtained by acid treatment, yielding a stable, crystalline product suitable for further applications. These methods are supported by diverse patent literature and experimental data, providing a robust framework for synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: Where the amine group can be substituted with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free amine.

Common Reagents and Conditions

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Substitution: Formation of N-substituted derivatives.

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

4,4,4-Trifluoro-3-methylbutan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-methylbutan-1-amine hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4,4-Trifluorobutylamine Hydrochloride (CAS: 819-46-5)

- Structural Differences : Lacks the methyl group at position 3, resulting in a simpler backbone (C₄H₉F₃N·HCl ).

- Synthesis : Produced via direct amination of 4,4,4-trifluorobutyl halides or catalytic hydrogenation of nitriles.

- Properties : Lower molecular weight (165.6 g/mol) and higher volatility compared to the methyl-substituted variant. Used in organic synthesis as a fluorinated building block .

4,4,4-Trifluoro-3,3-dimethylbutan-1-amine Hydrochloride

- Structural Differences : Contains two methyl groups at position 3 (C₆H₁₂F₃N·HCl ), increasing steric hindrance.

- Synthesis : Achieved via BH₃-THF reduction of 4,4,4-trifluoro-3,3-dimethylbutanamide, with a 57% yield .

- Properties: Higher molecular weight (191.6 g/mol) and reduced solubility in polar solvents due to bulkier substituents. Potential applications in corrosion inhibitors or surfactants.

4,4,4-Trifluoro-3-(methylamino)butanamide Hydrochloride (CAS: 2108927-56-4)

- Structural Differences: Features a methylamino group and an amide at position 3 (C₅H₁₀ClF₃N₂O).

- Synthesis : Likely derived from Michael addition or amidation of trifluorinated intermediates.

- Properties: Enhanced hydrogen-bonding capacity (H-bond donors: 3) due to the amide group, improving solubility in aqueous media. Investigated for kinase inhibition in drug discovery .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| 4,4,4-Trifluoro-3-methylbutan-1-amine HCl | C₅H₁₀F₃N·HCl | 177.6 | -CF₃, -CH₃ at C3 | 1.8 |

| 4,4,4-Trifluorobutylamine HCl | C₄H₉F₃N·HCl | 165.6 | -CF₃ | 1.2 |

| 4,4,4-Trifluoro-3,3-dimethylbutan-1-amine HCl | C₆H₁₂F₃N·HCl | 191.6 | -CF₃, -CH(CH₃)₂ at C3 | 2.4 |

| 4,4,4-Trifluoro-3-(methylamino)butanamide HCl | C₅H₁₀ClF₃N₂O | 206.6 | -CF₃, -NHCH₃, -CONH₂ | -0.5 |

*LogP values estimated via fragment-based methods.

Key Research Findings

- Bioactivity : Fluorinated amines like 4,4,4-trifluoro-3-methylbutan-1-amine HCl show promise in enhancing drug half-life due to fluorine’s electron-withdrawing effects, though in vivo studies are sparse .

- Stability : The hydrochloride salt form improves thermal stability compared to free bases, critical for storage and handling .

- Industrial Use : The dimethyl variant’s steric bulk makes it suitable for surface-active applications, while the amide derivative’s solubility supports aqueous-phase reactions .

Biological Activity

4,4,4-Trifluoro-3-methylbutan-1-amine hydrochloride is a fluorinated organic compound notable for its unique trifluoromethyl group and amine functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemical research, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C5H11ClF3N

- Molecular Weight : Approximately 177.6 g/mol

- Structural Features : The presence of a trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. The trifluoromethyl group significantly alters the compound's chemical reactivity and biological activity compared to non-fluorinated counterparts. This modification enhances metabolic stability and influences how the compound interacts with various molecular targets.

Enzyme Interactions

Research indicates that this compound is employed in studies focusing on enzyme interactions. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Pharmacological Properties

Preliminary studies suggest that compounds with similar trifluoromethyl groups often exhibit enhanced pharmacological properties. The unique structure of 4,4,4-Trifluoro-3-methylbutan-1-amine may allow it to interact with biological targets in ways that could be exploited for therapeutic purposes.

Study on Metabolic Stability

In a study examining the metabolic stability of fluorinated compounds, this compound was found to exhibit enhanced stability compared to its non-fluorinated analogs. The study highlighted that fluorination significantly affects the compound's degradation pathways and interactions with metabolic enzymes .

Application in Drug Development

A recent investigation explored the potential applications of this compound in drug development. The study revealed promising results regarding its efficacy as a lead compound for developing new therapeutic agents targeting specific diseases .

Data Table: Comparison of Biological Activity

| Compound Name | Key Features | Biological Activity Insights |

|---|---|---|

| 4,4,4-Trifluoro-3-methylbutan-1-amine | Trifluoromethyl group; branched alkyl chain | Enhanced metabolic stability; enzyme modulation |

| 3-Methylbutan-1-amine | No fluorination | Lacks enhanced properties associated with fluorination |

| 4,4-Difluoro-3-methylbutan-1-amine | Two fluorine atoms | Potentially different biological activity |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4,4,4-Trifluoro-3-methylbutan-1-amine hydrochloride?

- Methodological Answer : A common approach involves reductive amination of trifluoromethyl ketone precursors. For example, in analogous fluorinated amines, sodium borohydride (NaBH₄) is used to reduce imine intermediates, followed by HCl salt formation to stabilize the product . Key steps include:

- Precursor preparation : Reacting 4,4,4-trifluoro-3-methylbutan-1-one with ammonia or a primary amine under anhydrous conditions.

- Reduction : Use NaBH₄ in methanol or ethanol at 0–5°C to minimize side reactions.

- Purification : Recrystallization from ethanol/diethyl ether mixtures improves purity (>95%) .

- Characterization : Confirm via ¹⁹F NMR (δ -60 to -70 ppm for CF₃ groups) and elemental analysis (e.g., C: ~34.9%, H: ~4.1%, F: ~33.1% as in related compounds) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : ¹H NMR (amide protons at δ 6.5–8.0 ppm), ¹³C NMR (CF₃ carbons at δ 120–125 ppm), and ¹⁹F NMR (distinct trifluoromethyl signals) .

- Elemental Analysis : Verify C/H/F ratios; deviations >0.3% suggest impurities (e.g., unreacted precursors) .

- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients. Monitor for [M+H]⁺ ions (expected m/z ~190–200) .

Advanced Research Questions

Q. How can researchers optimize chiral resolution of this compound?

- Methodological Answer : Chiral chromatography or enzymatic resolution is recommended:

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) + 0.1% diethylamine. Monitor optical rotation ([α]D ~ -20° to +20°) .

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer. Reaction conditions: 30°C, toluene solvent, 48-hour incubation .

Q. How should discrepancies in stability data (e.g., decomposition under ambient conditions) be addressed?

- Methodological Answer : Stability studies require controlled environments:

- Storage : Store at -20°C in amber vials under argon to prevent hydrolysis of the trifluoromethyl group .

- Degradation Analysis : Use accelerated stability testing (40°C/75% RH for 4 weeks). Monitor via HPLC for new peaks (e.g., hydrolyzed amine or fluorinated byproducts) .

- Cross-Validation : Compare TGA (thermal stability up to 150°C) and DSC data (melting point ~180–185°C) to detect polymorphic changes .

Q. What strategies mitigate low yields in large-scale synthesis?

- Methodological Answer : Process optimization is key:

- Solvent Selection : Replace ethanol with THF to enhance imine intermediate solubility .

- Catalysis : Add Lewis acids (e.g., ZnCl₂) to accelerate reductive amination (yield improvement: 15–20%) .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

Data Contradiction & Mechanistic Analysis

Q. How to resolve conflicting elemental analysis and mass spectrometry data?

- Methodological Answer : Cross-check with orthogonal methods:

- Hypothesis : Discrepancies may arise from hygroscopicity or residual solvents.

- Steps :

Dry samples at 60°C under vacuum for 24 hours.

Repeat elemental analysis; compare with TGA (weight loss <1% indicates dryness).

Use HRMS (High-Resolution MS) to distinguish between [M+H]⁺ and adducts (e.g., [M+Na]⁺) .

Q. What mechanistic insights explain unexpected byproducts (e.g., fluorinated alcohols)?

- Methodological Answer : Investigate reaction pathways via isotopic labeling:

- Deuterium Studies : Replace H₂O with D₂O in hydrolysis experiments. Detect deuterated alcohols via GC-MS to confirm nucleophilic attack on the CF₃ group .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states for CF₃ bond cleavage. Compare with experimental activation energies .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.